molecular formula C9H9N3S B7731251 5-(3-methylphenyl)-1H-1,2,4-triazole-3-thiol

5-(3-methylphenyl)-1H-1,2,4-triazole-3-thiol

Cat. No.: B7731251
M. Wt: 191.26 g/mol
InChI Key: GKJMGRNQNUBUMM-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-1H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylphenyl)-1H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine or bromine, to yield the desired triazole compound .

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives often involves multi-step synthetic routes that are optimized for high yield and purity. The process may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products Formed

Scientific Research Applications

5-(3-Methylphenyl)-1H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-methylphenyl)-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. This compound is known to inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylphenyl)-1H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

IUPAC Name

5-(3-methylphenyl)-1H-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJMGRNQNUBUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NC(=NN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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